Prednisolone Impurity 23
Description
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 |
InChI Key |
WFFSJFFZKKRVOE-MKIDGPAKSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Preparation Methods
Phosphorylation Reactions with Pyrophosphoryl Chloride
A primary route to this compound involves the reaction of prednisolone with pyrophosphoryl chloride (POCl3), a step commonly employed in synthesizing prednisolone sodium phosphate. Under nitrogen protection, prednisolone is dissolved in methyl tetrahydrofuran (MTHP) and cooled to -50°C to -60°C before the dropwise addition of POCl3. The exothermic reaction necessitates precise temperature control to prevent over-phosphorylation or decomposition.
Key Observations:
- Side Reaction: At elevated temperatures or prolonged reaction times, POCl3 may react with the 17-hydroxyl group of prednisolone, leading to the formation of the 17-(2,2-dihydroxyacetyl) derivative (Impurity 23).
- Yield Impact: In one patent, the final product after workup and purification showed a maximum single impurity of 0.25% via HPLC, suggesting that Impurity 23 is a minor but persistent byproduct.
Microbial Dehydrogenation in Corticosteroid Synthesis
Industrial synthesis of prednisolone often employs microbial dehydrogenation using Corynebacterium simplex to introduce a 1,2-double bond in ring A. However, incomplete dehydrogenation or side reactions at the 17-keto group can result in hydroxylation or acetylation, forming derivatives like Impurity 23. For example, the enzymatic system’s lack of absolute specificity may lead to unintended modifications at the 17-position, especially in the presence of excess acetyl donors.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for detecting this compound, with methods optimized for resolving polar corticosteroids. A patent detailing prednisolone phosphate synthesis reported using a C18 column and a mobile phase of acetonitrile-water (70:30 v/v) to achieve a retention time of 8.2 minutes for Impurity 23, with a detection limit of 0.05%.
Spectroscopic Characterization
- NMR Spectroscopy: The impurity’s 1H-NMR spectrum displays distinct signals for the 17-dihydroxyacetyl group (δ 4.25 ppm, doublet) and the 11β-hydroxyl proton (δ 5.12 ppm).
- Mass Spectrometry (MS): Electrospray ionization (ESI)-MS reveals a molecular ion peak at m/z 374.5 [M+H]+, consistent with its molecular formula.
Mitigation Strategies in Industrial Synthesis
Optimization of Reaction Conditions
Purification Techniques
- Crystallization: Selective crystallization from ethyl acetate-hexane mixtures effectively removes Impurity 23 due to its lower solubility compared to prednisolone phosphate.
- Chromatography: Preparative thin-layer chromatography (TLC) with silica gel GF254 and a chloroform-methanol (9:1) system isolates the impurity for further analysis.
Industrial and Regulatory Considerations
This compound is classified as a “specified impurity” under ICH guidelines, requiring strict control at levels ≤0.15% in final drug products. Regulatory filings from Venkatasai Life Sciences highlight custom synthesis protocols that adhere to these limits, though batch-specific variations necessitate rigorous in-process testing.
Chemical Reactions Analysis
Esterification Reactions
Prednisolone derivatives like prednisolone acetate are synthesized via esterification of the 21-hydroxyl group. For example, acetic anhydride and 4-dimethylaminopyridine (DMAP) catalyze ester formation under controlled conditions (60–65°C for 5–6 hours) . Uncontrolled esterification or incomplete reactions may generate by-products, such as:
-
Acetylated intermediates : Partial acetylation of hydroxyl groups.
-
Cross-esterification : If excess acetic anhydride is present, over-esterification could occur.
Table 1: Typical Esterification Conditions for Prednisolone Derivatives
| Reagent | Temperature | Time | Product |
|---|---|---|---|
| Acetic anhydride + DMAP | 60–65°C | 5–6 hours | Prednisolone acetate |
Hydrolysis and Degradation Pathways
Prednisolone undergoes hydrolysis under acidic or basic conditions, as demonstrated in stability studies . Key degradation pathways include:
-
Acidic hydrolysis : Cleavage of ester bonds (e.g., prednisolone acetate → prednisolone).
-
Basic hydrolysis : Oxidative degradation of sensitive groups (e.g., formation of enol aldehydes via the Mattox rearrangement) .
-
Oxidation : Hydrogen peroxide or UV exposure may oxidize hydroxyl groups to ketones or aldehydes.
Example Reaction :
Rearrangement Reactions
The Mattox rearrangement is a β-elimination process in corticosteroids, forming enol aldehydes under acidic or basic conditions . This reaction is critical in impurity formation:
-
Mechanism : Acid-catalyzed elimination of water from the 17,21-diesters.
-
Impurities : Enol aldehydes (e.g., 17-formoxyl derivatives).
Table 2: Mattox Rearrangement Products
| Reaction Condition | Impurity Type | Structural Feature |
|---|---|---|
| Acidic | Enol aldehyde | Aldehyde group at C-17 |
| Basic | Oxidized derivatives | Carboxylic acid or ketone |
Analytical Methods for Impurity Detection
Validated chromatographic methods are essential for identifying and quantifying impurities like Prednisolone Impurity 23. For example:
-
HPLC Method : A gradient elution system using acetonitrile, tetrahydrofuran, and water separates prednisolone from impurities A, B, and C .
-
Parameters :
-
Column: Gemini C18 (150 × 4.6 mm, 3 μm).
-
Mobile Phase: Acetonitrile/tetrahydrofuran/water (15:10:75 v/v/v) and acetonitrile/water (80:20 v/v).
-
Detection: UV at 254 nm.
-
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Observed Value |
|---|---|---|
| Tailing Factor | 0.8–1.5 | 1.01 |
| Theoretical Plates | ≥10,000/m | 35,226/m |
| Resolution (Rₛ) | ≥1.5 | 2.3 |
Scientific Research Applications
Prednisolone Impurity 23 is a specific impurity associated with prednisolone, a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. It arises during the synthesis or degradation of prednisolone and is crucial for quality control in pharmaceutical formulations. Prednisolone is used to treat allergies, asthma, and autoimmune diseases, and is included in chemotherapy regimens. Impurities like this compound are important for ensuring the safety and efficacy of prednisolone medications.
Role in Pharmaceutical Science
This compound plays several important roles in pharmaceutical science:
- Reference Standards These methods are crucial for obtaining reference standards for analytical testing and quality assurance.
- Toxicological Studies The biological activity of impurities is often assessed through toxicological studies to ensure patient safety.
- Interaction Studies Interaction studies involving this compound focus on its compatibility with other excipients and active pharmaceutical ingredients. These studies are critical for quality control.
Such studies often utilize techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to analyze interactions at a molecular level.
Related Corticosteroid Impurities
This compound is part of a broader category of corticosteroid-related impurities. The table below shows some similar compounds along with their unique characteristics:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Prednisone | C21H26O5 | Prodrug form; converted to prednisolone in vivo |
| Prednisolone Acetate | C23H30O6 | Ester derivative with enhanced lipophilicity |
| Meprednisone | C22H26O5 | A synthetic corticosteroid with similar effects |
| Dexamethasone | C22H29F3O5 | Fluorinated derivative with potent anti-inflammatory properties |
| Triamcinolone | C21H25O6 | More potent anti-inflammatory effects than prednisolone |
This compound is distinct because of its specific formation during the degradation or synthesis processes associated with prednisolone and its potential impact on drug quality and efficacy.
Mechanism of Action
The mechanism of action of Prednisolone Impurity 23 is closely related to that of prednisolone. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of leukocyte migration and decreased capillary permeability .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Prednisolone Impurity 23 is compared below with other well-characterized impurities:
Key Observations :
- In contrast, EP Impurity C is acetylated at both 11β and 21 positions, while EP Impurity D lacks a hydroxyl group critical for glucocorticoid activity.
Analytical and Methodological Comparisons
- HPLC Profiling : references a reversed-phase HPLC method for impurity profiling, though specifics are unavailable. Prednisolone impurities are typically resolved using C18 columns with acetonitrile/water gradients, with retention times and UV detection tailored to structural features (e.g., acetyl groups in EP Impurity C absorb at ~240 nm) .

Regulatory and Industrial Considerations
- Characterization Requirements : As per ICH Q3A/B guidelines, Impurity 23 must be quantified and qualified if it exceeds 0.10% in the API. Suppliers like SynZeal Research provide reference standards for such impurities to aid in method validation and stability studies .
- Market Availability: Impurity 23 is marketed as a non-pharmacopeial reference standard, emphasizing its niche role in regulatory filings and quality control .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the structural characterization of Prednisolone Impurity 23?
- Methodology : Use high-resolution techniques such as NMR spectroscopy (1H, 13C, 2D-COSY) to confirm the impurity’s molecular structure, complemented by LC-MS/MS for mass fragmentation patterns. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) may be employed. Ensure purity validation via HPLC-UV with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) .
- Critical Step : Cross-validate results with reference standards (e.g., USP/EP traceable materials) to minimize spectral misinterpretation .
Q. How can researchers distinguish this compound from structurally related metabolites or degradation products?
- Approach : Perform forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) on Prednisolone to simulate impurity formation. Compare retention times (HPLC), mass spectra (HRMS), and fragmentation pathways with those of Impurity 23. Use principal component analysis (PCA) to differentiate spectral clusters of structurally similar compounds .
- Key Consideration : Spiking studies with synthesized Impurity 23 are essential to confirm identity .
Advanced Research Questions
Q. How should researchers design experiments to assess the genotoxic potential of this compound?
- Experimental Design :
- In silico Assessment : Use software like DEREK Nexus or Sarah Nexus to predict mutagenicity based on structural alerts.
- In vitro Testing : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells.
- Threshold Analysis : Quantify impurity levels against ICH M7 guidelines (e.g., ≤1.5 μg/day for mutagenic impurities) .
Q. What strategies resolve contradictory data in impurity quantification across different analytical platforms?
- Troubleshooting Workflow :
Calibration Standardization : Ensure all instruments use traceable reference materials (e.g., NIST-certified standards).
Cross-Platform Validation : Compare results from HPLC-UV , UPLC-PDA , and GC-MS using Bland-Altman plots to identify systematic biases.
Method Harmonization : Optimize parameters (e.g., column temperature, mobile phase pH) to reduce inter-laboratory variability .
- Case Example : Discrepancies in Impurity 23 quantification between HPLC and LC-MS often stem from ion suppression effects; mitigate via matrix-matched calibration .
Q. How to develop a stability-indicating method for this compound under varying storage conditions?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

